![molecular formula C21H17N3O4S B15029399 (2Z)-6-benzyl-2-(2,5-dimethoxybenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B15029399.png)
(2Z)-6-benzyl-2-(2,5-dimethoxybenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione
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Overview
Description
(2Z)-6-benzyl-2-(2,5-dimethoxybenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione is a complex organic compound with a unique structure that includes benzyl, dimethoxybenzylidene, and thiazolo-triazine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-6-benzyl-2-(2,5-dimethoxybenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione typically involves multi-step organic reactions. The starting materials often include benzyl derivatives and thiazolo-triazine precursors. The reaction conditions may involve the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes. The reaction temperature and time are carefully controlled to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with automated control systems to monitor reaction parameters. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the synthesis process. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
(2Z)-6-benzyl-2-(2,5-dimethoxybenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione can undergo various chemical reactions including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents include acids, bases, and solvents like acetonitrile or dimethyl sulfoxide. Reaction conditions such as temperature, pressure, and pH are optimized based on the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
(2Z)-6-benzyl-2-(2,5-dimethoxybenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2Z)-6-benzyl-2-(2,5-dimethoxybenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
(2Z)-6-benzyl-2-(2,5-dimethoxybenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione: shares similarities with other thiazolo-triazine derivatives and benzylidene compounds.
1,5,N,N’-tetraphenyl-penta-2,3-diene-1,5-diamine:
Uniqueness
The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties. Its combination of benzyl, dimethoxybenzylidene, and thiazolo-triazine moieties provides a distinct profile that can be leveraged for various applications.
Biological Activity
(2Z)-6-benzyl-2-(2,5-dimethoxybenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione is a complex organic compound belonging to the thiazolo[3,2-b][1,2,4]triazine derivative class. This compound has garnered attention for its potential biological activities, particularly in the fields of antibacterial and anticancer research. This article explores its synthesis, mechanism of action, biological activity, and relevant case studies.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common route includes the condensation of benzyl and methoxyphenyl precursors with thiazolo-triazine intermediates under controlled conditions. The reaction often requires specific solvents and temperature control to optimize yield and purity.
Chemical Structure
The molecular formula of this compound is C22H17N3O3S with a molecular weight of 403.5 g/mol. Its structural features include a benzyl group and a methoxyphenyl group attached to a thiazolo-triazine core.
Property | Value |
---|---|
Molecular Formula | C22H17N3O3S |
Molecular Weight | 403.5 g/mol |
IUPAC Name | (2Z)-6-benzyl-2-(E)-3-(2-methoxyphenyl)prop-2-enylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione |
InChI | InChI=1S/C22H17N3O3S/c1-28-18-12-6-5-10-16(18)11... |
The mechanism of action for this compound involves interaction with specific molecular targets such as enzymes or receptors. It may modulate the activity of these proteins leading to various biological effects. For example, it has been suggested that its antibacterial properties may be linked to its ability to inhibit DNA topoisomerase II activity.
Antibacterial Activity
Recent studies have demonstrated that compounds related to this thiazolo-triazine scaffold exhibit significant antibacterial activity against various strains of bacteria. For instance:
- Study Findings : Compounds derived from similar scaffolds showed enhanced activity against Staphylococcus aureus and Escherichia coli, outperforming traditional antibiotics like ciprofloxacin .
Anticancer Activity
Preliminary investigations into the anticancer properties of this compound suggest potential efficacy against certain cancer cell lines. The compound's ability to induce apoptosis in cancer cells has been highlighted in some studies.
Case Study 1: Antibacterial Efficacy
A study focused on the synthesis of novel thiazolo-triazine derivatives reported that compounds with carboxylic acid moieties exhibited superior antibacterial properties compared to their counterparts lacking these groups. The docking studies indicated crucial interactions with DNA gyrase .
Case Study 2: Anticancer Potential
In vitro studies have indicated that derivatives of the thiazolo-triazine scaffold can inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. The specific pathways involved are still under investigation but may include modulation of signaling pathways associated with cell survival and death.
Properties
Molecular Formula |
C21H17N3O4S |
---|---|
Molecular Weight |
407.4 g/mol |
IUPAC Name |
(2Z)-6-benzyl-2-[(2,5-dimethoxyphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione |
InChI |
InChI=1S/C21H17N3O4S/c1-27-15-8-9-17(28-2)14(11-15)12-18-20(26)24-21(29-18)22-19(25)16(23-24)10-13-6-4-3-5-7-13/h3-9,11-12H,10H2,1-2H3/b18-12- |
InChI Key |
DHDREQDRDUAWIZ-PDGQHHTCSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)/C=C\2/C(=O)N3C(=NC(=O)C(=N3)CC4=CC=CC=C4)S2 |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C=C2C(=O)N3C(=NC(=O)C(=N3)CC4=CC=CC=C4)S2 |
Origin of Product |
United States |
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